molecular formula C15H23N3O B2377187 8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane CAS No. 2199385-97-0

8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane

Cat. No.: B2377187
CAS No.: 2199385-97-0
M. Wt: 261.369
InChI Key: CFZZJUACKPQNSQ-UHFFFAOYSA-N
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Description

8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the pyrimidine moiety and the azabicyclo structure suggests that it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the pyrimidine derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of environmentally benign reagents and solvents would be prioritized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.

Scientific Research Applications

8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[32

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for its therapeutic effects in treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane apart is its unique combination of the pyrimidine moiety and the azabicyclo structure. This dual functionality may confer distinct biological activities and make it a valuable compound for further study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

8-methyl-3-(2-propan-2-ylpyrimidin-4-yl)oxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-10(2)15-16-7-6-14(17-15)19-13-8-11-4-5-12(9-13)18(11)3/h6-7,10-13H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZZJUACKPQNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)OC2CC3CCC(C2)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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